2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide
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Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, thiophene, and trifluoromethyl groups
Preparation Methods
The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the cyano and thiophene groups: These groups can be introduced through nucleophilic substitution reactions.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Formation of the final acetamide structure: This involves the reaction of the intermediate compound with pyridine-2-ylamine under suitable conditions.
Chemical Reactions Analysis
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and thiophene positions.
Scientific Research Applications
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, particularly against breast cancer cell lines.
Materials Science: Due to its unique structural features, the compound can be used in the development of advanced materials with specific electronic properties.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s cyano and thiophene groups play a crucial role in binding to these targets, leading to the modulation of their activity. This interaction can result in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(pyridin-2-yl)acetamide can be compared with other similar compounds, such as:
3-amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile: This compound shares the thiophene and cyano groups but differs in the overall structure.
2-butylthiophene: Used in the synthesis of anticancer agents, this compound has a simpler structure compared to the target compound.
2-octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents, it also features a thiophene ring but lacks the complex substituents present in the target compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in simpler analogs.
Properties
Molecular Formula |
C18H11F3N4OS2 |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C18H11F3N4OS2/c19-18(20,21)12-8-13(14-4-3-7-27-14)24-17(11(12)9-22)28-10-16(26)25-15-5-1-2-6-23-15/h1-8H,10H2,(H,23,25,26) |
InChI Key |
HXGQTJZGWONYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
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